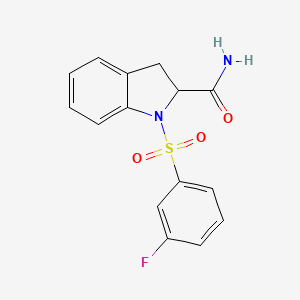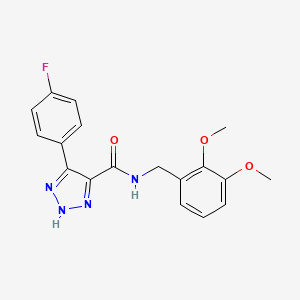
N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic molecule that likely exhibits a complex structure involving a triazole ring, a fluorophenyl group, and a dimethoxybenzyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activity, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of isocyanato compounds with amines followed by cyclization with hydrazine hydrate . Similarly, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide involved an acid-catalyzed reaction of a carbohydrazide with an aldehyde . These methods could potentially be adapted for the synthesis of N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectroscopy. For example, the crystal structure of 5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined by single crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, providing insights into its conformation and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by their functional groups and molecular structure. For instance, the Fries rearrangement described in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide is a reaction that could be relevant to the chemical behavior of the compound . Theoretical studies, such as those involving density functional theory (DFT) calculations, can predict the reactivity and stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including solubility, melting point, and specific interactions like hydrogen bonding, are crucial for understanding their behavior in different environments. The resolution of racemic mixtures, as seen in the synthesis of enantiomerically pure indazole carboxamide derivatives, can also reveal important chiral properties . These properties would be important to characterize for N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide.
Applications De Recherche Scientifique
Facile Synthesis and Biological Activities of Triazole Derivatives
- Study Overview : A study focused on the synthesis, characterization, and exploration of the biological profile of triazole derivatives. It demonstrated the compound's moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase, suggesting potential for Alzheimer's and diabetes treatment. The study emphasizes the role of triazole compounds in medicinal chemistry, particularly in designing potent enzyme inhibitors.
π-Hole Tetrel Bonding Interactions in Triazole Derivatives
- Research Insights : This research reported the synthesis and characterization of triazole derivatives, analyzing their self-assembled structures via π-hole tetrel bonding interactions. It highlights the significance of substituent effects on molecular interactions, influencing the compound's properties and interaction energies. Such insights are crucial for the development of materials with specific molecular recognition capabilities.
Analysis of Intermolecular Interactions in Triazole Derivatives
- Study Findings : Another study synthesized biologically active triazole derivatives, examining their crystal structures and intermolecular interactions. This research contributes to understanding the molecular basis of biological activity and the role of specific intermolecular interactions in defining the structural and functional properties of triazole-based compounds.
Synthesis and Properties of Polyamides
- Material Science Application : Research on the synthesis of polyamides from dimethoxybenzyl and fluorophenyl compounds explores their solubility, thermal stability, and potential for creating flexible, durable materials. Such studies underscore the importance of these compounds in developing new materials with desirable physical and chemical properties.
These studies collectively demonstrate the diverse applications of compounds related to N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide in scientific research. The findings contribute to fields ranging from drug development targeting specific diseases to the creation of materials with advanced features. For detailed exploration and additional insights, readers are encouraged to refer to the provided links.
- Facile Synthesis, Crystal Structure, DFT Calculation and Biological Activities of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-one (5) (M. Saleem et al., 2018)
- Relevant π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives: Hirshfeld surface analysis and DFT calculations (Muhammad Naeem Ahmed et al., 2020)
- Experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles (R. Shukla et al., 2014)
- Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol (S. Hsiao et al., 2000)
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-5-(4-fluorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-25-14-5-3-4-12(17(14)26-2)10-20-18(24)16-15(21-23-22-16)11-6-8-13(19)9-7-11/h3-9H,10H2,1-2H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJYEYJODFYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


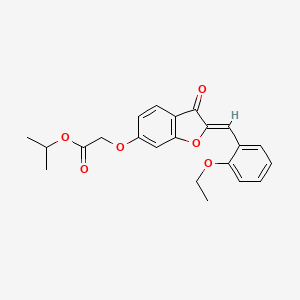
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2514972.png)
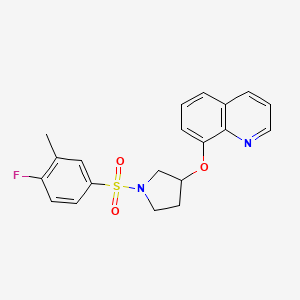
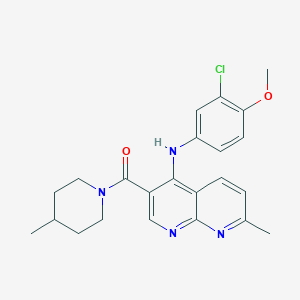
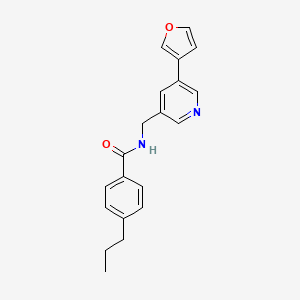
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2514982.png)
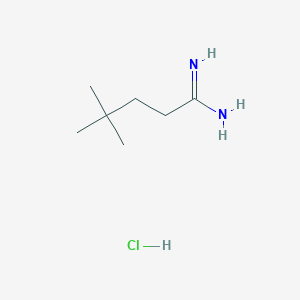
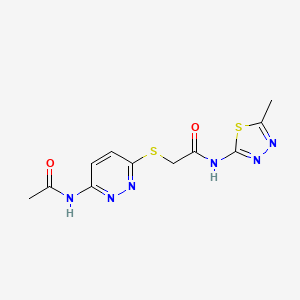
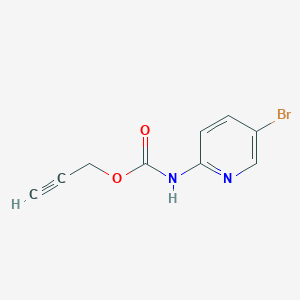

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)

